REACTION_CXSMILES
|
C([NH:4][C:5]1[N:13]=[C:12]2[C:8]([N:9]=[CH:10][N:11]2[CH2:14][O:15][CH:16]([CH2:25][O:26]C(=O)C(C)(C)C)[CH2:17][O:18]C(=O)C(C)(C)C)=[C:7](Cl)[N:6]=1)(=O)C.[NH3:34]>>[NH2:4][C:5]1[N:13]=[C:12]2[C:8]([N:9]=[CH:10][N:11]2[CH2:14][O:15][CH:16]([CH2:25][OH:26])[CH2:17][OH:18])=[C:7]([NH2:34])[N:6]=1
|
Name
|
2-acetylamino-6-chloro-9-[1,3-di(2,2-dimethylpropanoyloxy)-2-propoxymethyl]purine
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=NC(=C2N=CN(C2=N1)COC(COC(C(C)(C)C)=O)COC(C(C)(C)C)=O)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C2N=CN(C2=N1)COC(CO)CO)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 136 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |